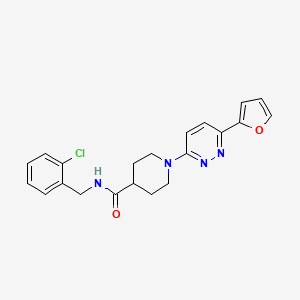
methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Mesomeric Betaines as Fluorescent Dipoles
Research on related quinoline derivatives has shown the synthesis of mesomeric betaines that exhibit fluorescent properties. These compounds, constructed from quinolinium cations and carboxylate anions, demonstrate potential in fluorescence spectroscopy, indicating their utility in analytical and diagnostic applications (Smeyanov et al., 2017).
Synthesis of Quinoline Amino Acid Esters
The development of methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonyl amino] alkanoates showcases the chemical versatility of quinoline derivatives. These compounds serve as key intermediates for further chemical reactions, highlighting their importance in synthetic organic chemistry (Fathala & Pazdera, 2017).
Antimicrobial Agent Synthesis
Quinoline derivatives have been synthesized and evaluated for their antimicrobial properties. Such compounds demonstrate potential as antibacterial and antifungal agents, suggesting their applicability in developing new therapeutic agents (Desai et al., 2007).
Luotonin A Derivatives and Regioselectivity
The synthesis of new Luotonin A derivatives from ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate has revealed remarkable regioselectivities. These findings contribute to the field of medicinal chemistry by providing insights into the synthesis of complex molecules with potential biological activities (Atia et al., 2017).
Directing Groups for sp3 C-H Bond Functionalization
Research on 1-aminopyridinium ylides, related to quinoline derivatives, has shown their efficacy as directing groups for the functionalization of sp3 C-H bonds. This opens new avenues for molecular modifications and the synthesis of complex organic molecules (Le et al., 2019).
Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate' involves the condensation of 2-amino-3-carbethoxy-1,2-dihydroquinoline with 2-(3,4-dihydroquinolin-1(2H)-yl)ethylamine, followed by cyclization and esterification reactions.", "Starting Materials": [ "2-amino-3-carbethoxy-1,2-dihydroquinoline", "2-(3,4-dihydroquinolin-1(2H)-yl)ethylamine", "Methyl chloroformate", "Triethylamine", "Sodium bicarbonate", "Ethanol", "Diethyl ether", "Chloroform" ], "Reaction": [ "Step 1: 2-amino-3-carbethoxy-1,2-dihydroquinoline is reacted with 2-(3,4-dihydroquinolin-1(2H)-yl)ethylamine in ethanol in the presence of triethylamine as a catalyst to form the intermediate product.", "Step 2: The intermediate product is then cyclized by heating with sodium bicarbonate in ethanol to form the cyclized product.", "Step 3: The cyclized product is then esterified by reacting with methyl chloroformate in the presence of triethylamine in diethyl ether to form the final product.", "Step 4: The final product is purified by recrystallization from chloroform." ] } | |
CAS-Nummer |
1251693-72-7 |
Molekularformel |
C22H23N3O3 |
Molekulargewicht |
377.444 |
IUPAC-Name |
methyl 4-[2-(3,4-dihydro-2H-quinolin-1-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C22H23N3O3/c1-28-22(27)19-20(16-9-3-4-10-17(16)24-21(19)26)23-12-14-25-13-6-8-15-7-2-5-11-18(15)25/h2-5,7,9-11H,6,8,12-14H2,1H3,(H2,23,24,26) |
InChI-Schlüssel |
YTNXLEQXJKMFPO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2=CC=CC=C2NC1=O)NCCN3CCCC4=CC=CC=C43 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one](/img/structure/B2716809.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(dipropylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2716810.png)
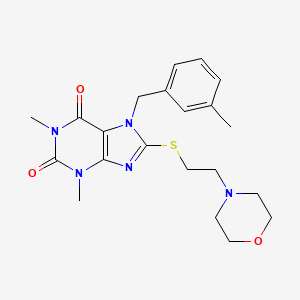
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2716813.png)
![6-Tert-butyl-2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2716814.png)
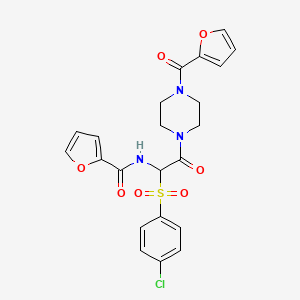
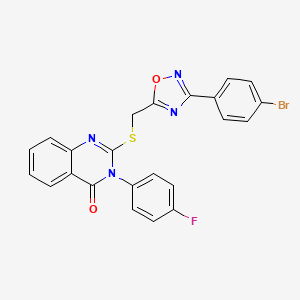
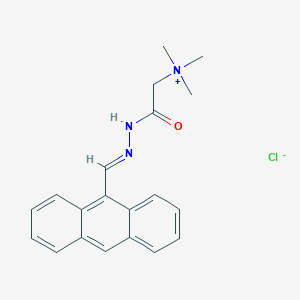
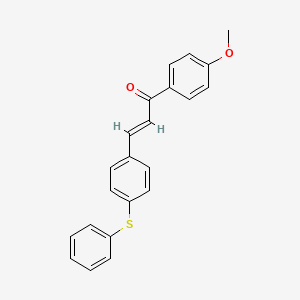
![1-(1-{3-[4-(4-chlorobenzoyl)phenoxy]-2-hydroxypropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one](/img/structure/B2716827.png)
![1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2716829.png)
